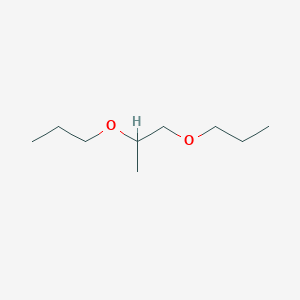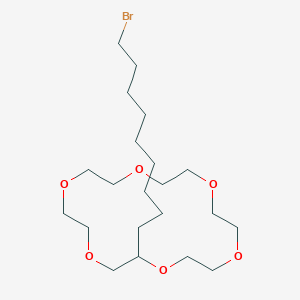![molecular formula C5H7F3O5S B14339914 3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid CAS No. 96302-45-3](/img/structure/B14339914.png)
3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid is an organic compound with the molecular formula C5H7F3O5S. This compound is characterized by the presence of a trifluoroethoxy group attached to a sulfonyl group, which is further connected to a propanoic acid moiety. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid typically involves the reaction of 2,2,2-trifluoroethanol with a sulfonyl chloride derivative, followed by the introduction of a propanoic acid group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 2,2,2-trifluoroethanol with sulfonyl chloride: This step forms the trifluoroethoxy sulfonyl intermediate.
Introduction of the propanoic acid group: This can be achieved through various methods, including esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid involves its interaction with molecular targets through its trifluoroethoxy and sulfonyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application.
Properties
CAS No. |
96302-45-3 |
|---|---|
Molecular Formula |
C5H7F3O5S |
Molecular Weight |
236.17 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxysulfonyl)propanoic acid |
InChI |
InChI=1S/C5H7F3O5S/c6-5(7,8)3-13-14(11,12)2-1-4(9)10/h1-3H2,(H,9,10) |
InChI Key |
WNGDCFWBSZZRJE-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)OCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


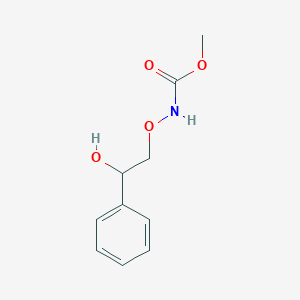
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
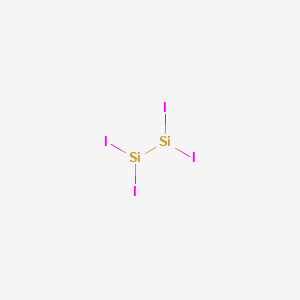
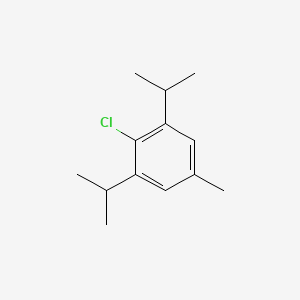
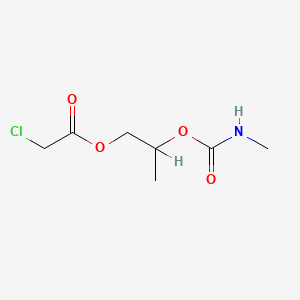
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
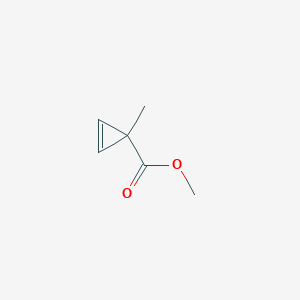
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
